molecular formula C5H7NO B8448119 But-2-ynecarboxamide

But-2-ynecarboxamide

Cat. No.: B8448119
M. Wt: 97.12 g/mol
InChI Key: LRTQFGQTBAXESK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

But-2-ynecarboxamide (IUPAC name: but-2-ynoic acid amide) is an alkyne-containing carboxamide derivative with the molecular formula C₅H₇NO. Its structure consists of a but-2-yne backbone (HC≡C-CH₂-) terminated by a carboxamide group (-CONH₂). This compound is characterized by its triple bond, which confers unique reactivity and electronic properties compared to saturated or aromatic analogs.

Properties

Molecular Formula

C5H7NO

Molecular Weight

97.12 g/mol

IUPAC Name

pent-3-ynamide

InChI

InChI=1S/C5H7NO/c1-2-3-4-5(6)7/h4H2,1H3,(H2,6,7)

InChI Key

LRTQFGQTBAXESK-UHFFFAOYSA-N

Canonical SMILES

CC#CCC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares But-2-ynecarboxamide with two related compounds: 2-Aminobenzamide (from ) and 2-Cyano-N-[(methylamino)carbonyl]acetamide (from ).

Table 1: Structural and Functional Comparison

Property This compound 2-Aminobenzamide 2-Cyano-N-[(methylamino)carbonyl]acetamide
Molecular Formula C₅H₇NO C₇H₈N₂O C₅H₇N₃O₂
Backbone Alkyne (but-2-yne) Aromatic (benzene ring) Acetamide with cyano and methylamino groups
Key Functional Groups Carboxamide (-CONH₂), alkyne Carboxamide (-CONH₂), amine (-NH₂) Cyano (-CN), methylamino carbonyl
Reactivity High (alkyne participation in cycloadditions) Moderate (aromatic electrophilic substitution) High (cyano group hydrolysis potential)
Reported Applications Synthetic intermediate (hypothesized) Glycan analysis tools, biochemical research Limited data; potential specialty chemical
Toxicological Data Not available Well-studied in glycan research Insufficiently investigated

Key Findings

Structural Differences: this compound’s alkyne backbone distinguishes it from aromatic 2-aminobenzamide and the cyano-substituted acetamide. This structural variation impacts solubility, stability, and reactivity. For example, the triple bond in this compound may enhance its utility in Huisgen cycloaddition reactions compared to the aromatic or cyano-containing analogs . 2-Aminobenzamide’s amine group facilitates its use in glycosylation studies and glycan analysis, as noted in glycoanalytic tools like GlycoBase .

Applications: 2-Aminobenzamide derivatives are critical in glycosylation engineering and biopharmaceutical research, leveraging their fluorescence properties for analytical workflows . This compound’s applications remain speculative, though its alkyne group suggests niche roles in polymer or pharmaceutical synthesis.

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